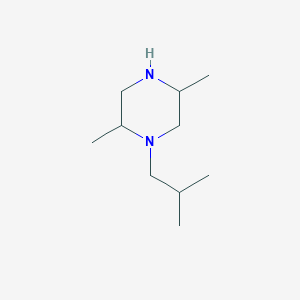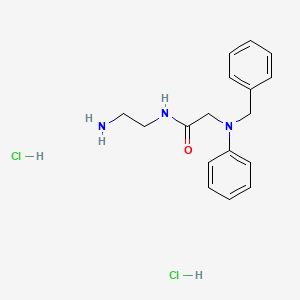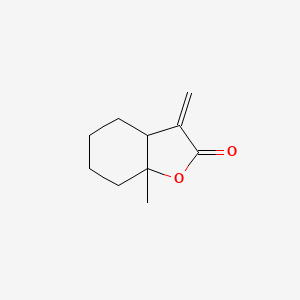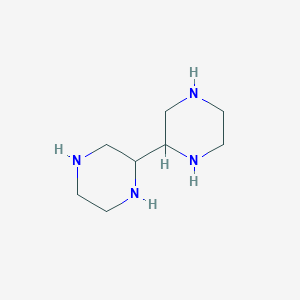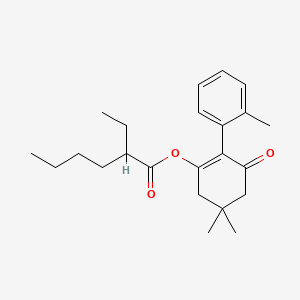![molecular formula C13H29BrMgOSi B13777054 Magnesium, bromo[10-[(trimethylsilyl)oxy]decyl]- CAS No. 68516-34-7](/img/structure/B13777054.png)
Magnesium, bromo[10-[(trimethylsilyl)oxy]decyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium, bromo[10-[(trimethylsilyl)oxy]decyl]- is a chemical compound with the molecular formula C13H29BrMgOSi It is a magnesium-organic compound that features a bromine atom and a trimethylsilyloxy group attached to a decyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of magnesium, bromo[10-[(trimethylsilyl)oxy]decyl]- typically involves the reaction of a decyl bromide derivative with magnesium in the presence of a suitable solvent. The reaction conditions often require an inert atmosphere to prevent oxidation and moisture interference. The trimethylsilyloxy group is introduced through a subsequent reaction with trimethylsilyl chloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and the purity of reactants to ensure high yield and quality of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Magnesium, bromo[10-[(trimethylsilyl)oxy]decyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: It can be reduced to form simpler magnesium-organic compounds.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Nucleophiles: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield magnesium oxide or hydroxide, while substitution reactions can produce a variety of functionalized magnesium-organic compounds .
Aplicaciones Científicas De Investigación
Magnesium, bromo[10-[(trimethylsilyl)oxy]decyl]- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which magnesium, bromo[10-[(trimethylsilyl)oxy]decyl]- exerts its effects involves its interaction with various molecular targets. The bromine atom and trimethylsilyloxy group play crucial roles in its reactivity and binding affinity. The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other functional groups, leading to the formation of new compounds with desired properties .
Comparación Con Compuestos Similares
Similar Compounds
- Magnesium, bromo[10-[(trimethylsilyl)oxy]octyl]-
- Magnesium, bromo[10-[(trimethylsilyl)oxy]hexyl]-
- Magnesium, bromo[10-[(trimethylsilyl)oxy]butyl]-
Uniqueness
Magnesium, bromo[10-[(trimethylsilyl)oxy]decyl]- is unique due to its specific chain length and the presence of the trimethylsilyloxy group. This combination imparts distinct chemical properties, such as solubility, reactivity, and stability, making it suitable for specialized applications in research and industry .
Propiedades
Número CAS |
68516-34-7 |
|---|---|
Fórmula molecular |
C13H29BrMgOSi |
Peso molecular |
333.66 g/mol |
Nombre IUPAC |
magnesium;decoxy(trimethyl)silane;bromide |
InChI |
InChI=1S/C13H29OSi.BrH.Mg/c1-5-6-7-8-9-10-11-12-13-14-15(2,3)4;;/h1,5-13H2,2-4H3;1H;/q-1;;+2/p-1 |
Clave InChI |
OVNOLQSFKNRUHU-UHFFFAOYSA-M |
SMILES canónico |
C[Si](C)(C)OCCCCCCCCC[CH2-].[Mg+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Fluoro-2-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2H-indazole-7-carboxamide hydrochloride](/img/structure/B13776978.png)

